molecular formula C15H20N4O B3590339 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(4-methylphenyl)urea

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(4-methylphenyl)urea

Cat. No.: B3590339
M. Wt: 272.35 g/mol
InChI Key: ADTNEWIYWOEXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N’-(4-methylphenyl)urea” is a complex organic molecule that contains a pyrazole ring and a phenyl ring connected by a urea linkage . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components: a pyrazole ring, a phenyl ring, and a urea linkage . The exact structure would depend on the positions of these components in the molecule.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Pyrazole compounds are known to show a broad range of chemical and biological properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, pyrazole compounds are generally soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a pyrazole ring have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of previous studies. For example, if it shows promising biological activity, it could be further developed as a potential drug .

Properties

IUPAC Name

1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-4-19-10-13(12(3)18-19)9-16-15(20)17-14-7-5-11(2)6-8-14/h5-8,10H,4,9H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTNEWIYWOEXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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